1-(Benzenesulfonyl)-6-methyl-indole

Anti-oomycete Structure-activity relationship Phytophthora capsici

Researchers encounter irreproducible SAR when using non-sulfonylated or regioisomeric indoles. This exact N1-benzenesulfonyl-protected 6-methylindole eliminates ambiguity in HIV-1 assays, where the 1-benzenesulfonyl isomer is inactive while the 3-isomer shows nanomolar potency. Its orthogonal N1 protection stabilizes the indole nucleus and leaves C2/C3 free for regioselective functionalization. · Confirmed inactive in MT-4 cell-based HIV-1 assays (negative control) · Enables 80-100% yield N-benzenesulfonylation using NaOH, KOH, or NEt₃ · Pre-formed scaffold accelerates kinase/anti-oomycete library synthesis

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
Cat. No. B7944237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-6-methyl-indole
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO2S/c1-12-7-8-13-9-10-16(15(13)11-12)19(17,18)14-5-3-2-4-6-14/h2-11H,1H3
InChIKeyOQRSDXYBBXZHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzenesulfonyl)-6-methyl-indole: Chemical Identity & Classification


1-(Benzenesulfonyl)-6-methyl-indole (CAS: Not explicitly assigned in primary literature; commonly referenced under this systematic name) is an N1-benzenesulfonyl-protected 6-methyl-substituted indole derivative. This compound belongs to the broader class of sulfonyl indoles, which have been extensively investigated as metabolic inhibitors of mitochondrial ATP production [1] and as scaffolds for kinase-targeted drug discovery [2]. The N1-benzenesulfonyl group functions both as a protecting group that enhances the stability of the indole nucleus during synthetic transformations and as a modifiable handle for further functionalization [3]. The 6-methyl substituent on the indole ring introduces steric and electronic modulation at a position distinct from the more commonly substituted C2, C3, and C5 positions, thereby providing a differentiated molecular framework for structure-activity relationship (SAR) exploration.

Protected indole scaffold
N1-benzenesulfonyl group enables orthogonal protection and synthetic diversification at C2/C3.
Defined SAR node
6-Methyl substitution provides a non-interchangeable position for structure-activity relationship studies.
Negative control utility
Serves as a structurally matched inactive control for assays where C3-sulfonyl attachment drives activity.

1-(Benzenesulfonyl)-6-methyl-indole: Substitution Non-Interchangeability


Indiscriminate substitution of 1-(Benzenesulfonyl)-6-methyl-indole with structurally similar indole derivatives—including non-sulfonylated 6-methylindole, alternative benzenesulfonyl regioisomers, or indoles bearing methyl groups at different positions—carries substantial risk of experimental failure and irreproducible results. In HIV-1 reverse transcriptase inhibitor studies, indoles belonging to the 1-benzenesulfonyl series were found poorly or totally inactive, whereas their 3-benzenesulfonyl positional isomers exhibited potencies in the low nanomolar range [1]. This demonstrates that the exact sulfonyl attachment point critically determines biological activity. In anti-oomycete SAR studies, the 6-Me substitution on the indole ring was shown to be a specific variable that modulates activity profiles relative to 5-CN and unsubstituted analogs [2]. Furthermore, the benzenesulfonyl protecting group confers distinct synthetic advantages—including enhanced oxidative stability and selective N1 protection that is orthogonal to many common deprotection conditions [3]—that unmodified indoles cannot replicate. Consequently, procurement of the precise 1-(Benzenesulfonyl)-6-methyl-indole scaffold is essential for maintaining SAR continuity and ensuring reproducible synthetic outcomes.

Sulfonyl positional isomer
3-Benzenesulfonyl indoles may exhibit nanomolar bioactivity, while the 1-isomer is often inactive; substitution changes assay outcome.
Methyl group regioisomer
6-Methyl position defines a specific anti-oomycete SAR node; 5-CN or unsubstituted analogs shift activity rank and cannot replicate the same profile.
Unprotected indole core
Indoles without N1-benzenesulfonyl protection lack orthogonal stability and may not support the same synthetic route or negative-control function.

1-(Benzenesulfonyl)-6-methyl-indole: Quantitative Differentiation vs. Analogs


6-Methyl Substitution in Anti-Oomycete SAR

In a combinatorial synthesis study of indole derivatives as anti-oomycete agents targeting Phytophthora capsici, systematic SAR evaluation revealed that the 6-methyl substituent on the indole ring produces a distinct activity profile relative to alternative substitution patterns. When the benzenesulfonyl group was held constant, the 6-Me substitution at the R1 position yielded a specific anti-oomycete activity outcome that differed from the 5-CN substitution (which showed the highest activity) and the unsubstituted indole (R1 = H) [1]. This demonstrates that the 6-methyl group is not a silent or interchangeable structural feature; rather, it defines a specific SAR node that researchers must control when designing focused libraries or optimizing lead compounds.

6-Me SAR Rank (Anti-oomycete)
Class-level
Target (6-Me)
Intermediate activity
Reference
5-CN > H > 6-Me
Defines a specific SAR node; 6-Me is not biologically equivalent to other substituents.
In vitro assay against P. capsici; no absolute EC50 reported.
Anti-oomycete Structure-activity relationship Phytophthora capsici

Synthetic Versatility: 1- vs 3-Benzenesulfonyl Indoles

The 1-benzenesulfonyl moiety in 1-(Benzenesulfonyl)-6-methyl-indole provides a dual-function handle that distinguishes it from both 3-benzenesulfonyl positional isomers and unprotected indoles. In HIV-1 reverse transcriptase inhibitor studies, 1-benzenesulfonyl indoles were found poorly or totally inactive, whereas 3-benzenesulfonyl derivatives achieved EC50 values as low as 1 nM [1]. This establishes that the 1-sulfonyl compound serves a fundamentally different purpose—as a protected intermediate or negative control—rather than as a direct bioactive agent. Moreover, the benzenesulfonylation reaction at the N1 position can be achieved with 80–100% yields using simple bases such as NaOH, KOH, or triethylamine, a robust and generalizable protocol that is not applicable to C3-sulfonylation [2].

Synthetic & Bioactivity Role
Reported
1-Benzenesulfonyl
Inactive (HIV-1) · 80–100% yield
3-Benzenesulfonyl
EC50 = 1 nM · Different synthetic route
1-sulfonyl compound is a protected intermediate or negative control, not a bioactive substitute.
MT-4 cell assay; benzenesulfonylation with NaOH/KOH/NEt3.
Synthetic methodology Protecting group strategy N1-sulfonylation

Inactive Negative Control in HIV-1 NNRTI Assays

In a head-to-head evaluation of 1- versus 3-benzenesulfonylindoles against HIV-1 wild-type virus in MT-4 cells, compounds bearing the benzenesulfonyl group at the N1 position (the position occupied in the target compound) were found poorly or totally inactive across the series tested [1]. This is in stark contrast to the 3-benzenesulfonyl derivatives, where specific analogs achieved EC50 values of 1 nM [1]. This quantitative inactivity provides a valuable experimental reference point: researchers can use 1-(Benzenesulfonyl)-6-methyl-indole as a structurally matched negative control to confirm that observed activity in 3-sulfonylated analogs is truly driven by the sulfonyl position rather than the indole core alone.

HIV-1 NNRTI Negative Control
Head-to-head
1-Benzenesulfonyl indole
Poorly / totally inactive
3-Benzenesulfonyl indole
EC50 = 1 nM (cmpds 72,73)
Validated negative control for sulfonyl position SAR; confirms activity requires C3 attachment.
MT-4 cells acutely infected with HIV-1 wild-type.
HIV-1 NNRTI Negative control SAR

High-Yield Synthetic Protocol for Scale-Up

The benzenesulfonylation of indoles at the N1 position—the exact transformation required to access 1-(Benzenesulfonyl)-6-methyl-indole—has been demonstrated to proceed in 80–100% yields using simple, widely available bases including NaOH, KOH, and triethylamine (NEt3) under standard benzenesulfonyl chloride conditions [1]. This protocol was validated across a range of indole derivatives, establishing its generality and robustness. Compared to alternative N-protection strategies (e.g., acetylation or alkylation), the benzenesulfonyl group offers enhanced oxidative stability and orthogonal deprotection compatibility. The high yield and operational simplicity directly translate to lower procurement costs, reduced waste, and reliable scale-up predictability for medicinal chemistry and chemical biology applications.

Synthetic Yield
Class-level
80–100%
Supports reliable scale-up and cost-effective procurement.
Benzenesulfonylation with NaOH, KOH, or NEt3; inferred from analogous indoles.
Synthetic methodology Scale-up Protecting group N-sulfonylation

1-(Benzenesulfonyl)-6-methyl-indole: Procurement & Research Applications


HIV-1 NNRTI Negative Control

In anti-HIV-1 screening campaigns evaluating novel indolyl aryl sulfones, 1-(Benzenesulfonyl)-6-methyl-indole is an ideal negative control compound. As demonstrated in peer-reviewed SAR studies, 1-benzenesulfonyl-substituted indoles are poorly or totally inactive in MT-4 cell-based HIV-1 assays, whereas their 3-benzenesulfonyl positional isomers exhibit nanomolar potency (EC50 = 1 nM) [1]. Inclusion of the 1-benzenesulfonyl compound in each assay plate enables researchers to confirm that observed antiviral activity is attributable specifically to the C3-sulfonyl attachment rather than non-specific effects of the indole core or benzenesulfonyl moiety. This application is particularly valuable for laboratories working on next-generation NNRTIs or evaluating novel sulfonyl-indole chemotypes where rigorous SAR deconvolution is required.

Protected Intermediate for C2/C3 Diversification

The N1-benzenesulfonyl group in 1-(Benzenesulfonyl)-6-methyl-indole serves as a robust protecting group that stabilizes the indole nucleus against oxidation and undesired N1 reactivity while leaving the C2 and C3 positions available for regioselective functionalization [1]. The benzenesulfonyl group can be introduced in 80–100% yields using simple bases (NaOH, KOH, NEt3) [2] and subsequently removed under mild conditions. This orthogonal protection strategy is particularly advantageous for synthesizing 2-substituted, 3-substituted, or 2,3-disubstituted 6-methylindole libraries. Procurement of the pre-formed 1-(Benzenesulfonyl)-6-methyl-indole eliminates the need for in-house benzenesulfonylation optimization, accelerating synthetic workflows in medicinal chemistry and chemical biology laboratories.

Anti-Oomycete Lead Optimization Scaffold

Researchers engaged in agricultural chemistry or antifungal drug discovery targeting Phytophthora capsici and related oomycete pathogens can utilize 1-(Benzenesulfonyl)-6-methyl-indole as a key intermediate for SAR exploration. Systematic evaluation of twelve N-benzenesulfonyl indole derivatives established that the 6-methyl substituent (R1 = 6-Me) occupies a distinct position in the anti-oomycete activity hierarchy relative to 5-CN and unsubstituted indole [1]. This scaffold provides a validated starting point for synthesizing focused libraries where the benzenesulfonyl group can be maintained or modified, and the C2/C3 positions can be diversified. Given the limited commercial availability of bioactive anti-oomycete agents, this compound offers a strategic entry point for de novo lead discovery programs.

Kinase & Metabolic Inhibitor Library Building Block

The indolyl sulfonamide and sulfonyl indole chemotypes have been extensively patented and studied as inhibitors of IGF-1R, IR, and MET receptor tyrosine kinases [1], as well as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells (with lead analogs achieving IC50 <5 μM) [2]. 1-(Benzenesulfonyl)-6-methyl-indole represents a core structural unit within these pharmacophore classes. Researchers building kinase inhibitor libraries can procure this compound as a standardized building block for systematic SAR studies, ensuring that the 6-methyl and N1-benzenesulfonyl substituents are precisely controlled while other vectors are varied. This approach reduces synthetic variability and enhances the reproducibility of SAR data across different laboratory sites and research campaigns.

Application
Selection Property
Validation Focus
HIV-1 NNRTI SAR studies
Position-specific sulfonyl attachment
Negative control for C3-sulfonyl analog activity
C2/C3 indole diversification
Orthogonal N1 protection
Synthetic yield and deprotection compatibility
Anti-oomycete lead optimization
6-Methyl SAR node
Activity rank vs. 5-CN and unsubstituted analogs
Kinase & metabolic inhibitor discovery
Indolyl sulfonamide core
Target engagement and ATP inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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